![molecular formula C17H18BrNO3 B270834 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been widely studied in scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In addition, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of new derivatives of this compound that may exhibit even greater antitumor activity. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness against cancer. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields, such as antibacterial and antifungal therapy.
Synthesis Methods
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The process begins with the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-bromo-3-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-7-one to form the desired product.
Scientific Research Applications
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-bromo-N-(3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-8(2)5-9(4-7)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20) |
InChI Key |
DRFLLNFZSRTEEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




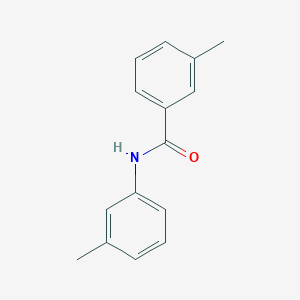
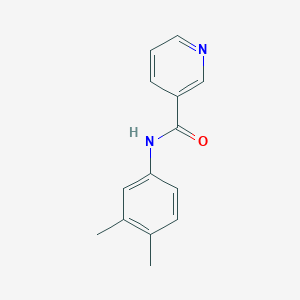
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
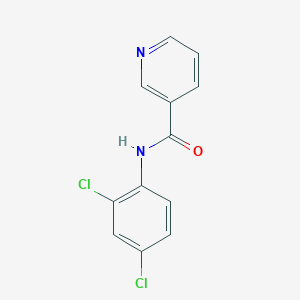
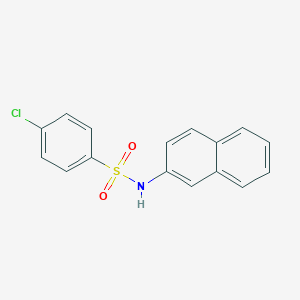
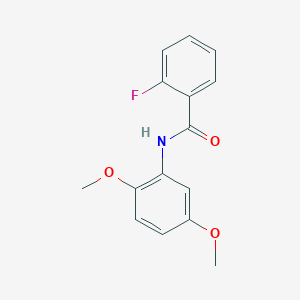

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)